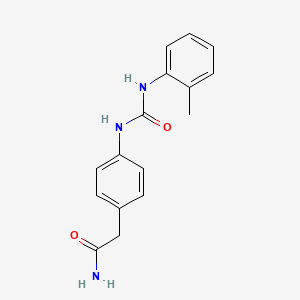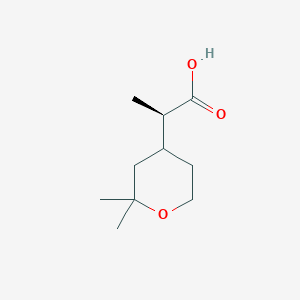
(2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid, also known as DMOPA, is a chiral compound that has gained attention in the scientific community due to its potential use in the synthesis of various pharmaceuticals. DMOPA is an important building block in the production of drugs such as anti-cancer agents, anti-inflammatory drugs, and anti-viral agents.
Mechanism of Action
The mechanism of action of (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is not well understood. However, it is believed that (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid acts as a precursor to the synthesis of various pharmaceuticals. (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid may also act as a chiral auxiliary in asymmetric synthesis, allowing for the production of chiral compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid are not well understood. However, it is believed that (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is metabolized in the liver and excreted in the urine. (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is not known to have any toxic effects on the body.
Advantages and Limitations for Lab Experiments
One of the advantages of (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is its high yield in synthesis reactions. (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is also relatively easy to synthesize. However, (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is a chiral compound, which can make it difficult to work with in lab experiments. In addition, (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is not readily available commercially, which can make it expensive to obtain.
Future Directions
There are several future directions for research on (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid. One direction is to study the mechanism of action of (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid in more detail. Another direction is to investigate the potential use of (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid as a chiral auxiliary in asymmetric synthesis. Additionally, research could be conducted on the use of (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid in the synthesis of new pharmaceuticals. Finally, efforts could be made to develop more efficient and cost-effective methods for synthesizing (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid.
Synthesis Methods
(2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid can be synthesized through several methods. One of the common methods is the reaction of 2,2-dimethyl-4H-pyran with methyl acrylate in the presence of a catalyst such as trifluoromethanesulfonic acid. This reaction produces (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid with a yield of up to 90%. Another method involves the reaction of 2,2-dimethyl-4H-pyran with acrylonitrile in the presence of a catalyst such as phosphoric acid. This reaction produces (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid with a yield of up to 80%.
Scientific Research Applications
(2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has been extensively studied for its potential use in the synthesis of various pharmaceuticals. It is an important building block in the production of drugs such as anti-cancer agents, anti-inflammatory drugs, and anti-viral agents. (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In addition, (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has been used as a ligand in metal-catalyzed reactions.
properties
IUPAC Name |
(2R)-2-(2,2-dimethyloxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)8-4-5-13-10(2,3)6-8/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDZIPBQTPFWRR-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC(C1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCOC(C1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500827.png)
![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2500828.png)
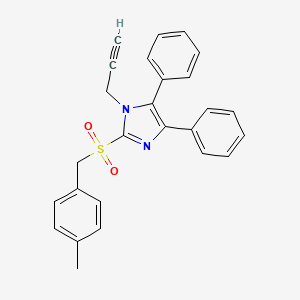
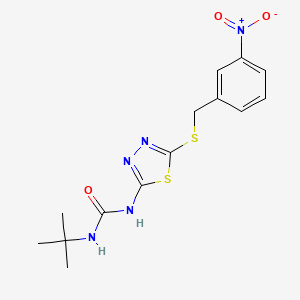
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2500835.png)
![4-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B2500836.png)
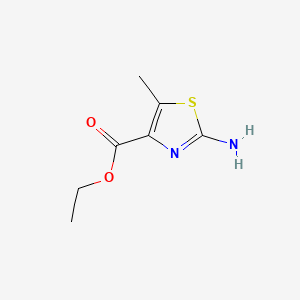
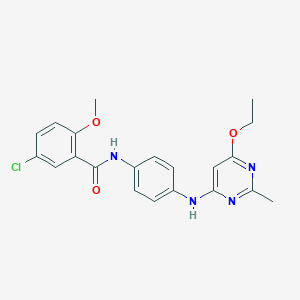
![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2500841.png)
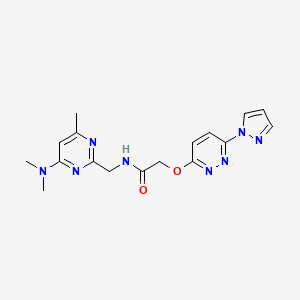
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2500844.png)
